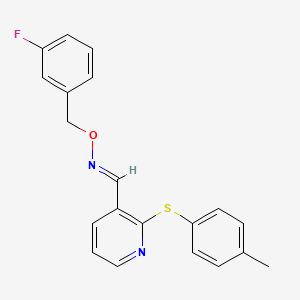![molecular formula C11H14ClNO2 B2382532 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide CAS No. 851175-19-4](/img/structure/B2382532.png)
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, also known as 2-chloro-N-methyl-N-(2-methoxyphenyl)acetamide, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a white, crystalline solid with a molecular formula of C9H12ClNO2 and a molecular weight of 197.6 g/mol. 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is widely used as a starting material for the synthesis of a variety of compounds, including drugs, dyes, and other materials.
Scientific Research Applications
- Intermediate Reagent : 2-Chloro-N-(4-methoxyphenyl)nicotinamide serves as an intermediate and starting material for various organic syntheses .
- Protecting Group : Its stability under acidic, alkaline, and aqueous conditions makes it useful as a protecting group for amines .
- LC-HR-MS/MS Analysis : Researchers use this compound in metabolomics studies, where a 10-μL aliquot of its extract is injected onto liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS/MS) .
- Regenerating Amines : The chemoselective nature of 2-methoxyphenyl isocyanate (a derivative of this compound) enables it to serve as a protecting group that can regenerate free amines after deprotection .
Organic Synthesis
Metabolism Studies
Chemoselective Reagents
Pharmaceutical Synthesis
Mechanism of Action
Target of Action
It’s structurally related to a class of compounds known as quinazolin-4-amines , which are known to induce apoptosis . Therefore, it’s plausible that this compound may also target cellular pathways involved in apoptosis.
Mode of Action
Based on its structural similarity to quinazolin-4-amines , it may interact with its targets to induce apoptosis, a form of programmed cell death. This could involve binding to specific receptors or enzymes, triggering a cascade of biochemical events leading to cell death.
Biochemical Pathways
If it functions similarly to quinazolin-4-amines , it may influence pathways related to apoptosis. This could involve the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death .
Result of Action
If it functions similarly to quinazolin-4-amines , it may induce apoptosis in targeted cells, leading to their programmed death. This could have potential applications in conditions where controlling cell proliferation is beneficial, such as in cancer therapy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTVBKHIKWPOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)
![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)

![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)
